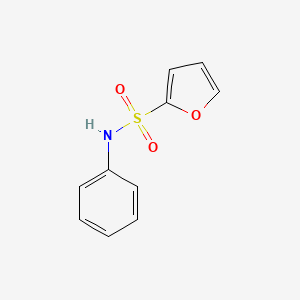

N-Phenylfuran-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Phenylfuran-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a phenyl ring and a furan ring. Sulfonamides have been widely studied and utilized due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylfuran-2-sulfonamide can be synthesized through the reaction of furan-2-sulfonyl chloride with aniline in the presence of a base. The reaction typically involves the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or pyridine is used to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Phenylfuran-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-Phenylfuran-2-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been studied for its potential antibacterial and antifungal properties.

Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound is being explored for its potential use in drug development.

Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-Phenylfuran-2-sulfonamide involves the inhibition of enzymes that are essential for the survival of microorganisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, which is necessary for DNA synthesis and cell division in bacteria .

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with a similar mechanism of action.

Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial properties.

Uniqueness

N-Phenylfuran-2-sulfonamide is unique due to the presence of both a furan ring and a phenyl ring, which can impart distinct chemical and biological properties. The furan ring can undergo various chemical transformations, making it a versatile building block in organic synthesis. Additionally, the combination of the sulfonamide group with the furan ring may enhance its biological activity compared to other sulfonamides .

Biological Activity

N-Phenylfuran-2-sulfonamide (C10H9NO3S) is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a furan ring substituted with a phenyl group and a sulfonamide moiety. Its chemical structure is critical for its biological interactions and pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO3S |

| Molecular Weight | 219.25 g/mol |

| Solubility | Moderate in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and interact with various biological targets:

- Inhibition of SIRT2 : Recent studies have shown that derivatives related to this compound can inhibit SIRT2, an enzyme implicated in cancer and neurodegenerative diseases. For instance, derivatives demonstrated an IC50 value of 2.47 μM against SIRT2, indicating significant potency compared to other known inhibitors .

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. This compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In a comparative study, some derivatives exhibited zones of inhibition comparable to standard antibiotics like sulfadiazine .

Antimicrobial Evaluation

A study focused on the antimicrobial properties of this compound derivatives revealed promising results:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 18 | E. coli |

| Sulfadiazine | 29.67 | S. aureus |

| Sulfamethoxazole | 27.67 | S. aureus |

These results indicate that while this compound is effective, it may not outperform established sulfonamides .

Cardiovascular Effects

Research has also explored the cardiovascular implications of sulfonamide derivatives, including this compound. An isolated rat heart model indicated that certain sulfonamides could influence perfusion pressure and coronary resistance through calcium channel interactions. While specific data on this compound was limited, related compounds showed significant effects on cardiac function .

Case Studies

- Cancer Research : In a study examining the effects of various sulfonamides on cancer cell lines, derivatives similar to this compound were found to induce apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology .

- Neurodegenerative Disorders : The inhibition of SIRT2 by this compound derivatives has been linked to neuroprotective effects, positioning these compounds as candidates for further research in treating neurodegenerative diseases .

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

N-phenylfuran-2-sulfonamide |

InChI |

InChI=1S/C10H9NO3S/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H |

InChI Key |

LDBKVCWPPRRRDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.